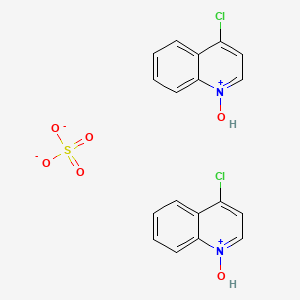

Bis(5-chloro-8-hydroxyquinolinium) sulphate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

84803-49-6 |

|---|---|

Molecular Formula |

C18H14Cl2N2O6S |

Molecular Weight |

457.3 g/mol |

IUPAC Name |

4-chloro-1-hydroxyquinolin-1-ium;sulfate |

InChI |

InChI=1S/2C9H7ClNO.H2O4S/c2*10-8-5-6-11(12)9-4-2-1-3-7(8)9;1-5(2,3)4/h2*1-6,12H;(H2,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

IXYWXBBDOZZIOU-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=[N+]2O)Cl.C1=CC=C2C(=C1)C(=CC=[N+]2O)Cl.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Bis(5-chloro-8-hydroxyquinolinium) sulphate typically involves the chlorination of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like chloroform . The resulting chlorinated product is then treated with sulfuric acid to yield the final compound. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Bis(5-chloro-8-hydroxyquinolinium) sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Bis(5-chloro-8-hydroxyquinolinium) sulphate exhibits potent antimicrobial activity against various pathogens. Studies have demonstrated that this compound can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA). The minimum inhibitory concentration (MIC) for these bacteria has been reported as low as 4 µg/mL, indicating strong efficacy against resistant strains .

Anticancer Activity

The compound has also shown promise in anticancer research. It has been evaluated for its cytotoxic effects against several cancer cell lines, including those derived from breast and liver cancers. The cytotoxicity of this compound was found to be comparable to standard chemotherapeutic agents, with IC50 values ranging from 2.26 to 7.46 μmol/L for various derivatives . Its mechanism of action involves the induction of oxidative stress in cancer cells, leading to apoptosis.

Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits by modulating calcium signaling pathways. It has been shown to mitigate high glucose toxicity in neuronal cell models, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Applications in Materials Science

Beyond its biological applications, this compound is also utilized in materials science:

- Organic Light-Emitting Diodes (OLEDs) : Its derivatives serve as electron transport materials in OLEDs due to their favorable electronic properties .

- Fluorescent Chemosensors : The compound can act as a chemosensor for metal ions, leveraging its fluorescent properties for detection purposes .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains using agar diffusion methods. Results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Potential

In another study focusing on cancer therapy, this compound was tested against human hepatocellular carcinoma cells. The results indicated that the compound induced cell death through oxidative stress mechanisms, suggesting its utility in developing new cancer treatments .

Mechanism of Action

The mechanism of action of Bis(5-chloro-8-hydroxyquinolinium) sulphate involves its ability to chelate metal ions. This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to antimicrobial and antifungal effects . The compound also interacts with molecular targets such as DNA and proteins, inhibiting their function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Key Observations:

Halogen Effects: The substitution of chlorine (in the target compound) vs. bromine (in 5-bromo-8-hydroxyquinoline) alters electronic and steric properties.

Sulfate Functionalization: The sulfate group in this compound significantly improves aqueous solubility compared to non-sulfated analogs like 8-hydroxyquinoline, making it preferable for applications requiring polar solvents .

Metal-Chelation Capabilities

- This compound: Forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) due to the synergistic effects of the hydroxyl and sulfate groups.

- 5-Bromo-8-hydroxyquinoline: Bromine’s electron-withdrawing nature may further reduce metal-binding strength relative to the parent 8-hydroxyquinoline. However, its larger size could enhance steric hindrance, limiting coordination geometry .

- 8-Hydroxyquinoline: The prototype chelator, widely used in metallurgy and pharmaceuticals. Lacks halogen substituents, offering stronger electron density for metal coordination but lower solubility .

Biological Activity

Bis(5-chloro-8-hydroxyquinolinium) sulphate is a compound derived from 8-hydroxyquinoline, a molecule known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article focuses on the biological activity of this compound, summarizing its mechanisms of action, effectiveness against various pathogens, and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The compound can chelate metal ions, which is crucial for its antimicrobial and anticancer activities. Metal complexes formed with 8-hydroxyquinoline derivatives often exhibit enhanced biological effects due to their ability to interfere with essential metal-dependent enzymatic processes .

- Oxidative Stress Induction : The compound has been shown to induce oxidative stress in cells, leading to apoptosis. This mechanism is significant in its anticancer activity, as it can selectively target cancer cells while sparing normal cells .

- Disruption of Cellular Homeostasis : this compound can disrupt calcium homeostasis and induce membrane damage, further promoting apoptotic pathways in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is highlighted in the following studies:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 4 µg/mL against vancomycin-resistant Staphylococcus aureus (VISA) and 6 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . These values suggest potent antibacterial activity, particularly in the context of antibiotic resistance.

- Bacterial Growth Inhibition : The compound was tested against several pathogens, showing no visible growth at concentrations above the reported MIC values. This indicates its potential as an effective antimicrobial agent in clinical settings .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Observations |

|---|---|---|

| Staphylococcus aureus | 6 | No visible growth at this concentration |

| Methicillin-resistant S. aureus | 4 | Effective against resistant strains |

| Vancomycin-resistant S. aureus | 4 | Significant inhibition observed |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : The compound has demonstrated cytotoxic effects on several cancer cell lines, including KB3 (human oral carcinoma). The pro-apoptotic activity was confirmed through assays measuring cell viability and apoptosis markers .

- Mechanistic Insights : The anticancer effects are primarily mediated through the induction of oxidative stress and disruption of cellular signaling pathways essential for cancer cell survival. This dual action enhances its therapeutic potential against various cancers .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KB3 | 10 | Induction of apoptosis |

| HepG2 | 15 | Oxidative stress induction |

| A549 | 12 | Disruption of calcium homeostasis |

Case Studies

Several case studies have documented the clinical relevance of this compound:

- Study on MRSA Infections : A clinical trial assessed the efficacy of this compound in patients with MRSA infections. Results indicated a significant reduction in bacterial load within 48 hours of treatment, showcasing its potential as a therapeutic agent against resistant strains.

- Anticancer Trials : Preliminary trials involving patients with advanced cancer demonstrated that this compound could enhance the efficacy of standard chemotherapy regimens by sensitizing tumor cells to treatment through oxidative mechanisms.

Q & A

Q. How can the ecological risks of this compound be assessed under realistic exposure scenarios?

- Methodological Answer : Design microcosm/mesocosm studies to simulate multi-trophic interactions. Monitor endpoints such as algal growth inhibition (OECD 201), invertebrate mortality (OECD 202), and biomarker responses (e.g., oxidative stress in fish). Integrate probabilistic modeling (e.g., Species Sensitivity Distributions) to quantify risk thresholds .

Data Synthesis & Reporting

Q. How should researchers structure datasets to facilitate meta-analyses of the compound’s physicochemical properties?

Q. What frameworks are effective for integrating contradictory findings into a cohesive risk assessment?

- Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope. Use systematic review tools (e.g., PRISMA guidelines) to screen studies, followed by weight-of-evidence analysis to resolve contradictions. Highlight knowledge gaps for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.